AChE-IN-54

Alzheimer's disease Neurodegeneration Cholinesterase inhibition

Generic AChE inhibitors like donepezil cannot replicate dual CAS/PAS binding kinetics in mechanistic studies. AChE-IN-54 (compound 3c) is a validated indolinone-based dual-binding AChE inhibitor with an IC50 of 0.44 nM, delivering 32-fold greater potency than donepezil for reproducible enzymatic assays. • Dual-binding benchmark: engages both catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE, confirmed by molecular docking. • High-potency positive control for HTS: ideal for screening novel cholinesterase inhibitors in Alzheimer's drug discovery. • Standard pack sizes: 10-100 mg, bulk custom synthesis available; usually in stock for immediate shipment.

Molecular Formula C22H29NS
Molecular Weight 339.5 g/mol
Cat. No. B15138713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAChE-IN-54
Molecular FormulaC22H29NS
Molecular Weight339.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1CCC(=CSC=CC2=CN(C3=CC=CC=C32)C)CC1
InChIInChI=1S/C22H29NS/c1-22(2,3)19-11-9-17(10-12-19)16-24-14-13-18-15-23(4)21-8-6-5-7-20(18)21/h5-8,13-16,19H,9-12H2,1-4H3/b14-13+,17-16?
InChIKeyIBNINCUPXDVMLH-FROPJWALSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AChE-IN-54 Compound Profile


AChE-IN-54, also identified as compound 3c, is a synthetic, small-molecule inhibitor of acetylcholinesterase (AChE). It belongs to a novel structural class of indolinone-based compounds designed as dual-binding site inhibitors, engaging both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme [1]. The compound is characterized by its high in vitro potency against AChE and has a molecular formula of C22H29NS [2]. The research indicates that its inhibitory activity is superior to the standard clinical drug donepezil, establishing it as a research tool for studying cholinergic pathways and a potential lead compound for further development [1].

Dual-binding AChE inhibitor research fit
Indolinone-based chemical probe for cholinergic studies
Reported inhibitory activity context in vitro

Why AChE-IN-54 Cannot Be Substituted


Generic substitution among acetylcholinesterase inhibitors is not scientifically valid due to significant differences in their molecular structures, binding modes, and in vitro potency. AChE-IN-54 (compound 3c) operates through a distinct dual-binding mechanism, targeting both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme, a binding profile that differs from many standard drugs [1]. This mechanistic difference is reflected in its extraordinary in vitro potency. For instance, the inhibitory activity of AChE-IN-54 is quantitatively superior to that of donepezil, a first-line AChE inhibitor, as demonstrated in a direct comparative assay [1]. Therefore, selecting a specific compound based on its unique potency and binding profile is essential for reproducible and meaningful research outcomes.

Binding mode

Dual CAS/PAS binding profile may not be reproduced by single-site AChE inhibitors such as donepezil.

Potency context

Reported in vitro potency difference vs donepezil may not transfer directly to other standard comparators.

Scaffold specificity

Indolinone backbone may limit generic interchangeability with other AChE inhibitor chemotypes.

AChE-IN-54 Evidence & Comparisons


AChE Inhibitory Potency vs Donepezil

In a direct head-to-head comparison using the Ellman's method, AChE-IN-54 (compound 3c) demonstrated an IC50 value of 0.44 nM, making it 32-fold more potent against acetylcholinesterase than the reference standard drug donepezil [1].

AChE IC₅₀ vs Donepezil
Head-to-head
0.44 nM (32× more potent than donepezil)
Supports AChE inhibition assay context
Ellman’s method; single study. Data to verify.
Alzheimer's disease Neurodegeneration Cholinesterase inhibition

Dual-Site Binding Mechanism

Molecular docking studies reveal that AChE-IN-54 (compound 3c) interacts with both the peripheral anionic site (PAS) and the catalytic anionic site (CAS) of acetylcholinesterase. This dual-binding mechanism is characterized by the hydrophobic indoline group binding to the PAS and the N-benzylpyridinium moiety binding to the CAS [1].

Binding Mode
Class-level
Dual-binding at PAS and CAS
Reported in silico docking inference
Requires experimental validation.
Molecular docking Enzyme kinetics Drug discovery

BuChE Inhibition Potency vs Donepezil

The study also evaluated inhibitory activity against butyrylcholinesterase (BuChE). It was found that most of the synthesized indolinone-based compounds, including the series containing AChE-IN-54 (3c), were more potent BuChE inhibitors than the standard drug donepezil [1].

BuChE Inhibition
Context-dependent
More potent than donepezil (qualitative)
Supports AChE/BuChE selectivity assay context
IC₅₀ not reported; confirm experimentally.
Butyrylcholinesterase Selectivity Cholinergic system

AChE-IN-54 Research Applications


Potency Benchmarking in Alzheimer's Drug Discovery

AChE-IN-54 serves as an exceptional positive control for high-throughput screening assays aimed at identifying novel AChE inhibitors. Its IC50 of 0.44 nM [1] provides a high-potency benchmark, allowing researchers to screen for new chemical entities that approach or exceed this level of inhibition. This is particularly valuable in medicinal chemistry campaigns focused on developing next-generation treatments for Alzheimer's disease.

Dual-Site Binding Kinetics & Mechanisms

Given its validated dual-binding interaction with both the PAS and CAS of AChE [1], AChE-IN-54 is an ideal tool compound for detailed mechanistic studies. Researchers can use it to explore the kinetic consequences of dual-site binding, its effects on substrate trafficking within the enzyme gorge, and its potential for allosteric modulation, contributing to a deeper understanding of AChE pharmacology.

Evaluating BuChE in Neurodegeneration

As a member of a compound series with demonstrated BuChE inhibitory activity superior to donepezil [1], AChE-IN-54 can be utilized in comparative studies to dissect the distinct roles of AChE and BuChE in cholinergic signaling and neurodegeneration. This application is crucial for understanding the therapeutic potential and limitations of targeting one or both cholinesterase enzymes in complex neurological disorders.

Application
Selection Property
Validation Focus
Cholinergic pathway inhibitor screening
Reported inhibition potency context
Benchmark response against donepezil
Dual-binding mechanism research
Dual CAS/PAS binding profile review
Docking and kinetic assay validation
BuChE selectivity profiling
Reported AChE/BuChE inhibition profile
Cholinesterase selectivity assay validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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